molecular formula C12H12F2O4 B14908028 Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B14908028
M. Wt: 258.22 g/mol
InChI Key: MZMXALQUWYEXRC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 2,6-difluoro-4-methoxybenzoic acid with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxybenzoic acid
  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • Ethyl 2,6-difluoro-4-methoxyphenylacetate

Uniqueness

Ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H12F2O4

Molecular Weight

258.22 g/mol

IUPAC Name

ethyl 3-(2,6-difluoro-4-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H12F2O4/c1-3-18-11(16)6-10(15)12-8(13)4-7(17-2)5-9(12)14/h4-5H,3,6H2,1-2H3

InChI Key

MZMXALQUWYEXRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1F)OC)F

Origin of Product

United States

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